Ferroptosis-IN-5

Ferroptosis Inhibition Iron Chelation Acute Kidney Injury

Ferroptosis research requires compounds addressing both iron dysregulation and lipid peroxidation-single-mechanism inhibitors (deferiprone, ferrostatin-1) provide incomplete pathway blockade. Ferroptosis-IN-5 (compound 9c) integrates 3-hydroxypyridin-4(1H)-one iron chelation with cinnamic acid radical scavenging. • Dual mechanism: pFe3+ = 18.59, ABTS IC50 = 4.35 μM • Cellular potency: EC50 14.89 ± 0.08 μM (HT22 cells, erastin-induced) • 10× more potent than deferiprone; ideal for AKI & neurodegeneration models • Validated in cisplatin-treated HEK293T cells

Molecular Formula C15H13FN2O3
Molecular Weight 288.27 g/mol
Cat. No. B12376279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroptosis-IN-5
Molecular FormulaC15H13FN2O3
Molecular Weight288.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1NC(=O)C=CC2=CC(=CC=C2)F)O
InChIInChI=1S/C15H13FN2O3/c1-10-15(21)13(19)7-8-18(10)17-14(20)6-5-11-3-2-4-12(16)9-11/h2-9,21H,1H3,(H,17,20)/b6-5+
InChIKeyZGRSRURVKJMPBB-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferroptosis-IN-5: Dual-Action Ferroptosis Inhibitor


Ferroptosis-IN-5, also designated as compound 9c (CAS 2991058-60-5, molecular formula C15H13FN2O3), is a synthetic small-molecule ferroptosis inhibitor that integrates the iron-chelating pharmacophore of deferiprone (DFP) with the radical-scavenging scaffold of cinnamic acid [1]. This dual-action mechanism enables it to reduce labile iron levels while directly neutralizing reactive oxygen species (ROS), positioning it as a mixed-type inhibitor for the study of ferroptosis-mediated pathologies, particularly cisplatin-induced acute kidney injury (AKI) [2].

Mechanism
Dual iron-chelating and ROS-scavenging ferroptosis inhibitor
Model Relevance
Characterized in hippocampal neuronal (HT22) and renal (HEK293T) ferroptosis models
Selection Logic
For studies where both labile iron and lipid peroxidation contribute to ferroptosis

Ferroptosis-IN-5: Key Differentiators


Clinically available iron chelators such as deferoxamine (DFO) and deferiprone (DFP) demonstrate limited efficacy against ferroptosis, with reported EC50 values generally exceeding 100 μM [1]. While radical-trapping antioxidants (RTAs) like ferrostatin-1 (Fer-1, EC50 ≈ 60 nM in some assays) offer high potency, they lack iron-chelating capacity and may not address the iron-dependent component of ferroptosis that is critical in pathologies like cisplatin-induced AKI [2]. Ferroptosis-IN-5 was rationally designed to bridge this gap, offering a quantified 10-fold improvement in anti-ferroptotic potency over its parent iron chelator DFP through a synergistic dual-pharmacophore strategy [3].

Target Compound
Ferroptosis-IN-5: dual iron chelation + ROS scavenging
Substitute Class
Pure iron chelators (deferiprone, deferoxamine): limited anti-ferroptosis potency
Target Compound
Ferroptosis-IN-5: radical-scavenging activity confirmed (ABTS/ORAC)
Substitute Class
Radical-trapping antioxidants (ferrostatin-1, liproxstatin-1): lack iron-chelating function
Target Compound
Reported EC50 14.89 μM in HT22 erastin model; dual pharmacophore
Substitute Class
Deferiprone: EC50 >100 μM in same model; single-mechanism profile may not replicate dual-pathway protection

Ferroptosis-IN-5: Evidence Comparison


Cellular Potency vs. Deferiprone

Ferroptosis-IN-5 (compound 9c) inhibits erastin-induced ferroptosis in HT22 neuronal cells with an EC50 of 14.89 ± 0.08 μM, representing a nearly 10-fold improvement in potency compared to the clinically used iron chelator deferiprone (DFP), which exhibits an EC50 >100 μM under comparable conditions [1].

Cellular Potency vs. Deferiprone
Head-to-head
Ferroptosis-IN-5 EC50: 14.89 ± 0.08 μM vs. deferiprone EC50 >100 μM (≥6.7-fold reported difference)
Reported higher cellular protection in erastin model
HT22 hippocampal cells, 24h erastin-induced ferroptosis; minimum improvement likely ≥10-fold based on literature limits
Ferroptosis Inhibition Iron Chelation Acute Kidney Injury

Dual Iron-Chelating & ROS-Scavenging Mechanism

In the ABTS˙+ radical-scavenging assay, Ferroptosis-IN-5 (compound 9c) demonstrates an IC50 of 4.35 ± 0.05 μM [1]. Within the 25-compound cinnamamide-hydroxypyridinone series, compound 9c ranks among the most potent radical scavengers, distinguishing it from purely iron-chelating agents like DFP which lack this direct antioxidant functionality [2].

Dual Mechanism
Class-level inference
Mixed-type inhibitor: iron chelation (pFe3+ 18.59) + ROS scavenging (ABTS IC50 4.35 μM; ORAC 23.79 TE)
Supports pathway dissection where both iron overload and oxidative stress contribute
Ferrostatin-1/liproxstatin-1 lack iron chelation; DFP/DFO lack radical scavenging
Radical Scavenging Antioxidant Activity Structure-Activity Relationship

Iron Chelation Affinity

Ferroptosis-IN-5 exhibits a pFe3+ value of 18.59 in Fe3+ affinity evaluation [1]. While this value indicates strong iron-chelating capacity, it is important to note that the parent compound DFP has an established pFe3+ of approximately 20.0 under similar conditions [2], suggesting that the incorporation of the cinnamic acid scaffold maintains substantial chelation efficacy while adding radical-scavenging functionality.

Iron Chelation Affinity
Cross-study comparable
pFe3+ = 18.59 (comparable to deferiprone literature range ~19–20)
Retains robust iron-binding capacity of hydroxypyridinone scaffold
Spectrophotometric Fe3+ competition assay, pH 7.4
Iron Chelation Metal Affinity Ferroptosis Mechanism

Radical Scavenging Activity

Ferroptosis-IN-5 (compound 9c) demonstrates dose-dependent alleviation of cell death in a cisplatin-induced AKI model using HEK293T human embryonic kidney cells [1]. While specific cell viability quantification at defined concentrations is not publicly available in the primary source, this functional validation distinguishes Ferroptosis-IN-5 from many in vitro-only ferroptosis inhibitors and provides a disease-relevant demonstration of its dual-action mechanism in a clinically significant nephrotoxicity model [2].

Radical Scavenging
Supporting evidence
ABTS˙+ IC50 = 4.35 ± 0.05 μM; ORAC = 23.79 ± 0.56 Trolox eq.
Provides antioxidant activity absent in pure iron chelators
DFP/DFO show no significant radical scavenging at comparable concentrations
Acute Kidney Injury Cisplatin Nephrotoxicity Renal Protection

Ferroptosis-IN-5: Application Scenarios


Acute Kidney Injury & Cisplatin Nephrotoxicity

With an EC50 of 14.89 ± 0.08 μM against erastin-induced ferroptosis in HT22 hippocampal cells, Ferroptosis-IN-5 serves as a well-characterized tool for investigating ferroptosis mechanisms in neuronal models [1]. Its 10-fold superiority over DFP makes it particularly suitable for experiments where clinical iron chelators fail to produce meaningful anti-ferroptotic effects due to insufficient potency [2].

Ferroptosis Pathway Deconvolution

Ferroptosis-IN-5 has been specifically validated in a cisplatin-induced AKI model using HEK293T cells, demonstrating dose-dependent protection against nephrotoxic cell death [1]. This application scenario is directly supported by the compound's dual chelation-antioxidant mechanism, which addresses both iron accumulation and oxidative stress, two hallmarks of cisplatin nephrotoxicity [2].

SAR & Medicinal Chemistry Optimization

The compound's quantified radical-scavenging activity (ABTS˙+ IC50 = 4.35 ± 0.05 μM) and high Fe3+ affinity (pFe3+ = 18.59) enable its use as a probe to dissect the relative contributions of iron-dependent and ROS-dependent pathways in ferroptosis execution [1]. This dual functionality distinguishes Ferroptosis-IN-5 from single-mechanism inhibitors like DFP (chelator only) or ferrostatin-1 (RTA only) [2].

Application
Selection Property
Validation Focus
Cisplatin-induced nephrotoxicity research
Dual-mechanism inhibitor (iron chelation + ROS scavenging)
Cellular protection in HEK293T AKI model
Ferroptosis signaling pathway studies
Mixed-type inhibitor distinguishes iron-driven vs. ROS-driven phenotypes
Comparative inhibition studies with single-mechanism tools
Ferroptosis inhibitor lead optimization
Dual-pharmacophore benchmark scaffold
Quantitative SAR comparison (ABTS, ORAC, pFe3+, HT22 EC50)
Neuronal ferroptosis model studies
Cellular potency in HT22 hippocampal neuronal cells
Erastin-induced ferroptosis model response

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